molecular formula C12H13F3OSi B8474580 Benzene, 1-(trifluoromethoxy)-3-[2-(trimethylsilyl)ethynyl]- CAS No. 866683-58-1

Benzene, 1-(trifluoromethoxy)-3-[2-(trimethylsilyl)ethynyl]-

Cat. No. B8474580
Key on ui cas rn: 866683-58-1
M. Wt: 258.31 g/mol
InChI Key: PSEDUYGGVFKWJX-UHFFFAOYSA-N
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Patent
US07915424B2

Procedure details

Add potassium carbonate (257 mg, 1.86 mmol) to a solution of trimethyl-(3-trifluoromethoxyphenylethynyl)-silane (960 mg, 3.72 mmol) in ethanol (15 mL) and stir for 16 h. Add a 10% aqueous solution of hydrochloric acid to neutralize the reaction mixture and then partition between water and hexanes. Separate the organic layer and concentrate with cooling to give the title compound (571.4 mg, 83%).
Quantity
257 mg
Type
reactant
Reaction Step One
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].C[Si](C)(C)[C:9]#[C:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([O:17][C:18]([F:21])([F:20])[F:19])[CH:12]=1.Cl>C(O)C>[C:10]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([O:17][C:18]([F:19])([F:20])[F:21])[CH:12]=1)#[CH:9] |f:0.1.2|

Inputs

Step One
Name
Quantity
257 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
960 mg
Type
reactant
Smiles
C[Si](C#CC1=CC(=CC=C1)OC(F)(F)F)(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stir for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partition between water and hexanes
CUSTOM
Type
CUSTOM
Details
Separate the organic layer
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
TEMPERATURE
Type
TEMPERATURE
Details
with cooling

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(#C)C1=CC(=CC=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 571.4 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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